
1H-Indazole-5-boronic acid
Overview
Description
1H-Indazole-5-boronic acid (CAS: 338454-14-1) is a heterocyclic boronic acid derivative featuring an indazole core with a boronic acid (-B(OH)₂) group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. Its reactivity is attributed to the boronic acid moiety, which facilitates palladium-catalyzed couplings with aryl halides or triflates . The compound is commercially available in various forms, including its hydrochloride salt (CAS: 1257738-46-7) and pinacol ester (CAS: 862723-42-0), which enhance stability and solubility for specific applications .
Preparation Methods
Direct Borylation of Indazole Precursors
Halogenated Indazole as Starting Material
A common method involves the palladium-catalyzed borylation of 5-halogenated indazole derivatives (e.g., 5-bromo-1H-indazole) using bis(pinacolato)diboron or other boron sources.
Parameter | Details |
---|---|
Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
Boron Source | Bis(pinacolato)diboron (B2pin2) |
Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
Solvent | DMSO, dioxane, or DMF |
Temperature | 80–110 °C |
Reaction Time | 12–24 hours |
This method yields the corresponding 5-borylated indazole intermediate, which upon hydrolysis or acidic workup gives 1H-Indazole-5-boronic acid.
- The reaction proceeds with moderate to high yields (60–85%) depending on catalyst and base choice.
- The presence of electron-withdrawing or electron-donating groups on the indazole ring can affect the reaction rate and yield.
- Purification is typically achieved by column chromatography or recrystallization.
Synthesis via Boronic Acid-Containing Precursors
Cyclization from 2-Formylphenylboronic Acid
An alternative approach involves the cyclocondensation of 2-formylphenylboronic acid derivatives with hydrazine or hydrazine derivatives to form the indazole ring bearing the boronic acid at the 5-position.
Step | Conditions |
---|---|
Starting Material | 2-Formylphenylboronic acid |
Reagents | Hydrazine hydrate or substituted hydrazines |
Solvent | Methanol, acetonitrile |
Catalyst/Promoter | Acidic conditions (e.g., diluted H2SO4) or Cu(OAc)2 catalyst |
Temperature | Room temperature to reflux |
Reaction Time | Several hours to overnight |
- This method allows direct incorporation of the boronic acid group before ring closure.
- The reaction can be catalyzed by copper salts to improve yields.
- Protecting groups such as Boc (tert-butoxycarbonyl) can be introduced on the indazole nitrogen to improve stability and facilitate purification.
- Yields range from 60% to 86% depending on the hydrazine derivative and reaction conditions.
- The method is versatile for synthesizing various substituted indazole boronic acids.
- Purification is commonly done by silica gel chromatography.
Protection and Deprotection Strategies
To improve handling and stability, the boronic acid or indazole nitrogen can be protected during synthesis:
Protection Type | Purpose | Typical Conditions |
---|---|---|
Boc-protection on N1 | Prevents side reactions, improves solubility | Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions |
Boronic acid pinacol ester | Stabilizes boronic acid during reactions | Formed by reaction with pinacol and boronic acid under dehydrating conditions |
After synthesis, deprotection is performed under acidic or mild hydrolytic conditions to yield the free this compound.
Comparative Data Table of Preparation Methods
Method | Starting Material | Catalyst/Promoter | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Pd-catalyzed borylation of 5-bromoindazole | 5-Bromo-1H-indazole | Pd(dppf)Cl2, KOAc | 70–85 | Straightforward, scalable | Requires halogenated precursor |
Cyclization from 2-formylphenylboronic acid | 2-Formylphenylboronic acid | Cu(OAc)2, acid catalyst | 60–86 | Direct boronic acid incorporation | Longer reaction times, purification complexity |
Boc-protected intermediate synthesis | Protected hydrazine derivatives | Cu(OAc)2, TMEDA | 63–68 | Improved stability and purification | Additional protection/deprotection steps |
Detailed Research Findings
Furuya and Ritter (2009) demonstrated the synthesis of 1-BOC-Indazole-5-boronic acid via oxidation of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate using sodium periodate and ammonium acetate in acetone/water under inert atmosphere, achieving 68% yield.
Copper-catalyzed cyclization of 2-formylphenylboronic acid with hydrazine derivatives under mild conditions yields alkoxycarbonyl-protected indazoles, which can be deprotected to afford this compound.
Microwave-assisted Suzuki-Miyaura coupling has been applied to indazole derivatives bearing boronic acid groups, improving reaction times and yields in the synthesis of substituted indazole boronic acids.
Stability studies indicate that boronic acid groups are sensitive to protodeboronation under acidic or oxidative conditions; thus, reactions are often conducted under inert atmosphere and neutral to slightly basic pH to preserve the boronic acid functionality.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Various boron-containing compounds.
Substitution: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1H-Indazole-5-boronic acid serves as a crucial building block in the synthesis of numerous pharmaceutical agents, especially in the development of anti-cancer drugs. Its boronic acid functionality enables effective interactions with biological targets, facilitating the design of potent inhibitors against various cancer types.
Case Study: Antitumor Activity
Recent studies have demonstrated the antitumor activity of indazole derivatives synthesized from this compound. For example, a series of compounds were evaluated for their inhibitory effects on Hep-G2 cells, with some showing IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) . The results indicated that specific substitutions at the C-5 position significantly influenced the anti-proliferative activity.
Organic Synthesis
Cross-Coupling Reactions
The compound is extensively utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules essential in drug discovery and materials science.
Data Table: Yield Comparisons in Suzuki Reactions
Substrate | Coupling Partner | Yield (%) |
---|---|---|
5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 70 |
5-Bromo-1H-indazole | Thiophene boronic acids | 50 |
Unsubstituted 5-bromo-indazole | Various boronic acids | Variable |
This table summarizes yield outcomes from various Suzuki reactions involving indazoles, highlighting the compound's utility in synthesizing diverse derivatives .
Material Science
Advanced Materials Development
this compound contributes to the development of advanced materials such as polymers and nanomaterials. Its unique properties enhance material performance, including conductivity and mechanical strength.
Applications in Nanotechnology
Research indicates that incorporating indazole derivatives into polymer matrices can significantly improve their electrical properties, making them suitable for applications in flexible electronics and sensors .
Bioconjugation
Targeted Drug Delivery Systems
The compound plays a pivotal role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This capability is critical for developing biosensors and targeted drug delivery systems.
Case Study: Biosensor Development
A recent study illustrated the use of this compound in creating biosensors for detecting specific biomolecules. The incorporation of this compound facilitated enhanced sensitivity and selectivity in detecting target analytes .
Analytical Chemistry
Detection and Quantification Techniques
In analytical chemistry, this compound is employed in various methods such as chromatography and mass spectrometry. Its ability to form stable complexes enhances the detection and quantification of specific compounds within complex mixtures.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-boronic acid involves its ability to form stable complexes with metal catalysts, facilitating various organic reactions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been studied for its potential to inhibit certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1H-Indazole-6-boronic Acid
- Structure : Differs in the boronic acid group placement (6-position vs. 5-position).
- Reactivity : 1H-Indazole-6-boronic acid (CAS: 885068-10-0) exhibits lower regioselectivity in cross-coupling reactions compared to the 5-isomer, as steric hindrance at the 6-position may reduce accessibility for palladium catalysts .
- Applications : Less frequently reported in drug synthesis, possibly due to reduced efficiency in forming target intermediates .
Benzimidazole Derivatives: (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic Acid
- Structure : Replaces the indazole core with a benzimidazole scaffold.
- Reactivity : The benzimidazole ring’s electron-rich nature enhances stability but may reduce electrophilic reactivity in cross-couplings. For example, (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS: 1089669-71-5) is primarily used in niche medicinal chemistry applications rather than large-scale syntheses .
- Thermal Stability : Benzimidazole derivatives generally exhibit higher thermal stability, enabling reactions under harsher conditions .
Imidazole-Based Boronic Acids
- Example : 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester (CAS: 1029684-37-4).
- This may lead to side reactions unless carefully controlled .
- Applications : Used in synthesizing kinase inhibitors and other bioactive molecules, though yields in cross-couplings are often lower (e.g., 28–35%) compared to indazole analogs .
Pinacol Esters and Stabilized Derivatives
- Example : 1H-Indazole-5-boronic acid pinacol ester (CAS: 862723-42-0).
- Advantages : Enhanced shelf life and moisture resistance compared to the free boronic acid. The pinacol ester form is preferred for long-term storage and reactions requiring anhydrous conditions .
- Disadvantages : Requires hydrolysis to the free boronic acid before use, adding an extra synthetic step .
Comparative Data Table
Key Research Findings
- Microwave Enhancement : this compound achieves 61% yield in Suzuki reactions under microwave activation, outperforming conventional heating (10%) due to accelerated kinetics .
- Regioselectivity : The 5-position’s electronic environment favors coupling over the 6-position, as demonstrated in the synthesis of imidazo[1,2-b]pyridazine derivatives .
- Biological Relevance : Derivatives of this compound show promise in anticancer research, particularly as Haspin kinase inhibitors, where selectivity over analogous imidazole derivatives is critical .
Biological Activity
1H-Indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in cancer therapy, particularly as an inhibitor of various kinases and other therapeutic targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis routes, and relevant case studies.
- Molecular Formula : C₇H₇BN₂O₂
- Molecular Weight : 161.96 g/mol
- CAS Number : 338454-14-1
- Appearance : White crystalline solid
- Melting Point : 175-180 °C
This compound exhibits biological activity through several mechanisms:
- Kinase Inhibition : It has been identified as a precursor in the synthesis of thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors. This inhibition is crucial for modulating signaling pathways involved in cancer cell proliferation and survival .
- mTOR Inhibition : The compound is also utilized in the synthesis of pyridinyl benzonaphthyridinones that inhibit mTOR (mechanistic target of rapamycin), a key regulator of cell growth and metabolism, thus holding promise for cancer treatment .
- Neuronal Activity Modulation : Research indicates that derivatives of this compound can interact with α7 nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders .
Synthesis and Derivatives
The synthesis of this compound often involves cross-coupling reactions such as the Suzuki reaction. For instance, the reaction between 5-bromo-1H-indazole and boronic acids has been effectively employed to produce various derivatives with enhanced biological activities .
Table 1: Synthesis Methods and Yields
Method | Reactants | Yield (%) |
---|---|---|
Suzuki Cross-Coupling | 5-Bromo-1H-indazole + Boronic Acid | 50 |
Alkylation | Ethyl bromide + 5-Bromo-1H-indazole | 40 |
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
- Anti-Cancer Activity : In vitro studies have shown that compounds derived from this compound exhibit significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
- Antiviral Properties : Some studies have indicated that derivatives may possess antiviral activity, particularly against herpes simplex virus (HSV), although this is often accompanied by cytotoxic effects .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on CYP3A4, an important enzyme in drug metabolism, which could have implications for drug-drug interactions in therapeutic settings .
Case Studies
Recent research has highlighted the potential of this compound in therapeutic applications:
- A study by Utkina et al. focused on the anti-tumor properties of indazole derivatives, including those derived from this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models .
- Another investigation explored the synthesis of novel indazole-based compounds targeting specific kinases involved in oncogenesis. These compounds showed promising results in preclinical trials, suggesting their potential as therapeutic agents against resistant cancer types .
Properties
IUPAC Name |
1H-indazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPGJWAMIADSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590551 | |
Record name | 1H-Indazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-14-1 | |
Record name | 1H-Indazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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